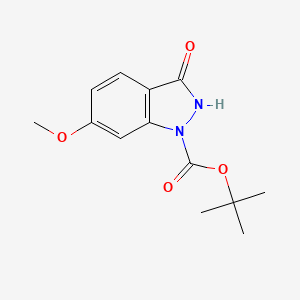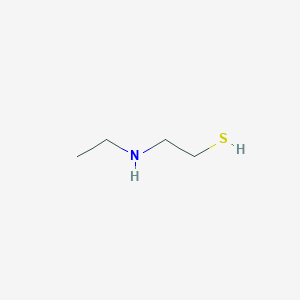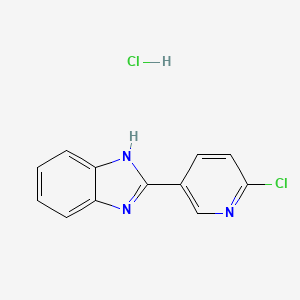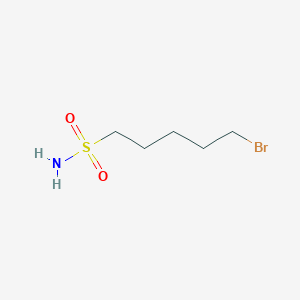
N-(2-chlorophenyl)-N-methylcarbamoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N-methylcarbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a chlorophenyl group and a methyl group attached to the carbamoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-methylcarbamoylchloride typically involves the reaction of 2-chloroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroaniline with phosgene:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), mild temperatures.
Hydrolysis: Water or aqueous base (sodium hydroxide), ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, controlled temperature and pressure.
Major Products Formed
Substitution Reactions: N-(2-chlorophenyl)-N-methylcarbamates or thiocarbamates.
Hydrolysis: N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.
科学研究应用
N-(2-chlorophenyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoylchloride involves its reactivity with nucleophiles, leading to the formation of carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways and targets depend on the nature of the carbamate derivative formed.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-N-methylcarbamic acid
- N-(2-chlorophenyl)-N-methylcarbamate
- N-(2-chlorophenyl)-N-methylthiocarbamate
Uniqueness
N-(2-chlorophenyl)-N-methylcarbamoylchloride is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its chlorophenyl group imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
属性
分子式 |
C8H7Cl2NO |
|---|---|
分子量 |
204.05 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |
InChI 键 |
MMJBYKNTKQJCPY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)


![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)

![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)


![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)



